Fibrins

Description

Structure

3D Structure

Properties

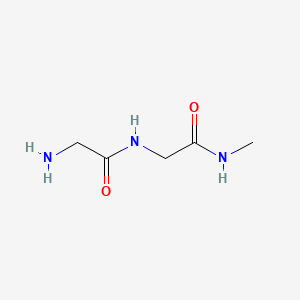

IUPAC Name |

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVNKXGVNDBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864142 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92235-99-9, 9001-31-4 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-N-METHYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Fibrin Polymerization and the Clot Formation Process

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of fibrin (B1330869) polymerization and the intricate process of blood clot formation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the underlying biochemistry, influencing factors, and key experimental methodologies.

The Blood Coagulation Cascade: An Overview

The formation of a blood clot is a vital physiological process, known as hemostasis, that prevents excessive blood loss following vascular injury. This process culminates in the formation of a stable fibrin clot through a series of enzymatic reactions collectively termed the coagulation cascade.[1] This cascade is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge into a common pathway leading to the generation of thrombin and subsequent fibrin formation.[2][3][4][5]

The extrinsic pathway is the primary initiator of coagulation in vivo.[2] It is triggered by vascular injury, which exposes tissue factor (TF), a transmembrane protein, to the bloodstream.[4][5] Tissue factor then binds to and activates Factor VII (FVII) to form the TF-FVIIa complex, which in turn activates Factor X (FX) to FXa.[6]

The intrinsic pathway is initiated when Factor XII (FXII) comes into contact with negatively charged surfaces, such as exposed collagen at the site of vessel injury.[4][5] This triggers a cascade of activations, involving Factors XI (FXI) and IX (FIX), ultimately leading to the activation of Factor X.[3]

The common pathway begins with the activation of Factor X.[3] Activated Factor X (FXa), along with its cofactor, activated Factor V (FVa), forms the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa).[4] Thrombin is a pivotal enzyme that plays a central role in the final stages of clot formation.[2]

Fibrin Polymerization: From Fibrinogen to a Stable Clot

Fibrin polymerization is the process by which soluble fibrinogen is converted into an insoluble fibrin network, forming the structural backbone of the blood clot.[7][8] This process can be broken down into several key steps:

Fibrinogen to Fibrin Monomer Conversion

The process is initiated by thrombin, which proteolytically cleaves small peptides, known as fibrinopeptides A and B (FpA and FpB), from the N-terminal ends of the Aα and Bβ chains of the fibrinogen molecule.[9][10][11] The release of these fibrinopeptides exposes binding sites, or "knobs," on the central E domain of the newly formed fibrin monomers.[12][13]

Protofibril Formation

The exposed "knobs" on the E domain of one fibrin monomer can then bind to complementary "holes" constitutively present in the D domains of other fibrin monomers.[11][12] This interaction leads to the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.[11][13]

Lateral Aggregation and Branching

Following the formation of protofibrils, they aggregate laterally to form thicker fibrin fibers.[11][12] The αC regions of the fibrinogen molecule play a significant role in enhancing this lateral aggregation.[9] The fibers then branch to create a complex, three-dimensional network that entraps platelets and red blood cells, forming a stable clot.[7][14][15]

Fibrin Cross-linking and Stabilization

The final step in clot formation is the stabilization of the fibrin mesh by activated Factor XIII (FXIIIa), a transglutaminase.[2][7] Thrombin also activates FXIII to FXIIIa.[15] FXIIIa catalyzes the formation of covalent isopeptide bonds between the γ-chains and α-chains of adjacent fibrin monomers.[9][15][16] This cross-linking significantly increases the mechanical strength and elasticity of the clot and renders it more resistant to enzymatic degradation (fibrinolysis).[15][16]

Signaling Pathways and Logical Relationships

The intricate processes of coagulation and fibrin polymerization are governed by a series of well-defined signaling cascades and interactions.

Factors Influencing Fibrin Clot Structure

The structure and properties of the final fibrin clot are influenced by a multitude of genetic and environmental factors.[17] These factors can significantly impact the kinetics of clot formation, fiber thickness, network density, and susceptibility to fibrinolysis.[18][19]

| Factor | Effect on Clot Structure | Reference |

| Thrombin Concentration | Low concentrations lead to thicker, loosely-woven fibers, while high concentrations result in a dense network of thin fibers.[18] | [18] |

| Fibrinogen Concentration | Higher concentrations generally lead to denser clots with thinner fibers. | [17] |

| Calcium Ions (Ca²⁺) | Essential for the stability of fibrinogen and promote polymerization. Higher concentrations increase the rate and extent of lateral aggregation, leading to thicker fibers.[9] | [9] |

| Factor XIIIa | Cross-linking increases clot stiffness and resistance to fibrinolysis.[15][16] | [15][16] |

| pH and Ionic Strength | Affect the rate of polymerization and the final clot structure.[18] | [18] |

| Cellular Components | Platelets and red blood cells become incorporated into the clot, influencing its structure and mechanical properties.[15][18] | [15][18] |

| Genetic Variants | Variations in the genes for fibrinogen and Factor XIII can alter clot structure and function.[17] | [17] |

| Post-translational Modifications | Protein carbonylation of fibrinogen can lead to increased clot fragility.[19] | [19] |

| Inflammatory Markers | Can induce the formation of tighter networks of thinner fibers that are more resistant to fibrinolysis.[17] | [17] |

| Blood Flow | Clots formed under flow conditions are denser with thicker, more bundled fibers compared to static conditions.[9] | [9] |

Fibrinolysis: The Process of Clot Degradation

To restore blood flow after tissue repair and prevent the formation of obstructive thrombi, the fibrin clot is eventually degraded through a process called fibrinolysis.[20][21][22][23][24] The key enzyme in this process is plasmin , which is generated from its inactive precursor, plasminogen .[20][21][23] Plasminogen is converted to plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA).[20][21] Plasmin then cleaves the fibrin mesh into soluble fibrin degradation products (FDPs).[20][21]

Experimental Protocols for Studying Fibrin Polymerization and Clot Formation

Several key experimental techniques are employed to investigate the kinetics of fibrin polymerization and the physical properties of fibrin clots.

Turbidity Assay

This assay measures the increase in turbidity (optical density) of a plasma or fibrinogen solution as it clots, providing information on the kinetics of fibrin polymerization.[25][26][27]

Methodology:

-

Prepare plasma or a solution of purified fibrinogen in a suitable buffer (e.g., Tris-buffered saline).

-

Add the sample to a microplate well.

-

Initiate clotting by adding a clotting agent such as thrombin or a combination of tissue factor and calcium chloride.[25][27]

-

Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at a specific wavelength (e.g., 340 nm or 405 nm) over time.[25][26][27]

-

The resulting turbidity curve can be analyzed to determine parameters such as the lag time (time to initiation of polymerization), the maximum absorbance (related to fiber diameter), and the rate of clot formation.[25]

Thromboelastography (TEG)

TEG is a viscoelastic assay that provides a global assessment of hemostasis by measuring the entire process of clot formation and lysis in whole blood.[28][29][30][31][32]

Methodology:

-

A small sample of whole blood is placed into a cup that is gently oscillated.[32]

-

A pin is suspended in the blood sample.

-

As the blood clots, the fibrin strands form a connection between the cup and the pin.[30]

-

The strength of this connection, which reflects the viscoelastic properties of the clot, is continuously measured and recorded.[30][32]

-

The resulting TEG tracing provides several key parameters:

-

R time (Reaction time): Time to initial fibrin formation.[28][31]

-

K time (Kinetics): Time to reach a certain clot strength.[28][31]

-

Maximum Amplitude (MA): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.[28][31]

-

LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached, indicating fibrinolytic activity.[28]

-

Scanning Electron Microscopy (SEM)

SEM is a high-resolution imaging technique used to visualize the ultrastructure of fibrin clots, including fiber thickness, network density, and the incorporation of blood cells.[33][34][35][36][37]

Methodology:

-

Clot Formation: Induce clot formation in vitro from plasma or whole blood.[35][36]

-

Fixation: Fix the clot using a fixative such as glutaraldehyde (B144438) to preserve its structure.[36][37]

-

Dehydration: Dehydrate the clot through a series of graded ethanol (B145695) solutions.[36][37]

-

Drying: Critical point drying or chemical drying (e.g., with hexamethyldisilazane) is performed to remove the liquid without damaging the delicate structure.[36]

-

Coating: Sputter-coat the dried clot with a thin layer of a conductive material, such as gold or gold-palladium, to prevent charging under the electron beam.[36][37]

-

Imaging: Image the clot using a scanning electron microscope. The resulting images can be analyzed to measure fibrin fiber diameter and other structural parameters.[33][37]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to fibrin polymerization and clot properties.

Table 1: Typical Concentrations of Key Components in Plasma

| Component | Concentration |

| Fibrinogen | 2-4 g/L |

| Prothrombin | ~100 mg/L |

| Factor XIII | ~20 mg/L |

Table 2: Thromboelastography (TEG) Normal Reference Ranges

| Parameter | Normal Range |

| R time | 5-10 minutes |

| K time | 1-3 minutes |

| Alpha angle | 53-72 degrees |

| Maximum Amplitude (MA) | 50-70 mm |

| LY30 | 0-8% |

Note: Reference ranges may vary slightly between laboratories and with the specific TEG analyzer and reagents used.

Table 3: Fibrin Fiber Diameter in Healthy Individuals (as measured by SEM)

| Condition | Average Fiber Diameter (nm) |

| Normal Plasma | 100 - 200 nm |

Note: Reported values can vary depending on the specific experimental conditions and imaging analysis methods used.[34]

This guide provides a foundational understanding of the complex and dynamic process of fibrin polymerization and clot formation. For drug development professionals and researchers, a thorough grasp of these core principles is essential for the design of novel antithrombotic therapies and the development of improved diagnostic tools.

References

- 1. news-medical.net [news-medical.net]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 4. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 7. Fibrin - Wikipedia [en.wikipedia.org]

- 8. Fibrin | Blood Clotting, Coagulation, Thrombin | Britannica [britannica.com]

- 9. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Molecular mechanisms affecting fibrin structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of fibrin polymerization and clinical implications [ouci.dntb.gov.ua]

- 13. [Molecular mechanisms of the polymerization of fibrin and the formation of its three-dimensional network] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] The Mechanism of Polymerization of Fibrinogen. | Semantic Scholar [semanticscholar.org]

- 15. ashpublications.org [ashpublications.org]

- 16. Roles of fibrin α- and γ-chain specific cross-linking by FXIIIa in fibrin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mp.pl [mp.pl]

- 20. Fibrinolysis - Wikipedia [en.wikipedia.org]

- 21. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 22. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. med.libretexts.org [med.libretexts.org]

- 24. news-medical.net [news-medical.net]

- 25. 2.4. Turbidity analysis of polymerizing fibrin clots [bio-protocol.org]

- 26. ashpublications.org [ashpublications.org]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. Thromboelastography | HE [hematology.mlsascp.com]

- 30. Clinical Use and Interpretation of Thromboelastography - PMC [pmc.ncbi.nlm.nih.gov]

- 31. litfl.com [litfl.com]

- 32. Thromboelastography - Wikipedia [en.wikipedia.org]

- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 34. researchgate.net [researchgate.net]

- 35. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. 2.10. Scanning electron microscopy (SEM) of fibrin clots [bio-protocol.org]

- 37. Automated Fiber Diameter and Porosity Measurements of Plasma Clots in Scanning Electron Microscopy Images - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fibrin in Hemostasis and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrin (B1330869), an insoluble protein, forms the primary structural component of the blood clot, playing a central and indispensable role in both physiological hemostasis (the cessation of bleeding) and pathological thrombosis (the formation of obstructive blood clots).[1] The conversion of its soluble precursor, fibrinogen, into a stable, cross-linked fibrin mesh is the terminal event of the coagulation cascade.[2] This process is meticulously regulated by a series of enzymatic reactions and feedback loops. Conversely, the dissolution of the fibrin clot, known as fibrinolysis, is an equally critical process for restoring blood flow and facilitating wound healing.[3] The delicate balance between fibrin formation and fibrinolysis is paramount; its disruption can lead to severe bleeding or thrombotic disorders.[4] This guide provides an in-depth examination of the molecular mechanisms governing fibrin's function, the quantitative parameters of these processes, and the experimental protocols used to investigate them, offering a critical resource for professionals in hematology and cardiovascular drug development.

Fibrin Formation: The Coagulation Endgame

The formation of a stable fibrin clot is a multi-step process initiated by vascular injury, which triggers the coagulation cascade, culminating in the generation of the enzyme thrombin.[5] Thrombin then orchestrates the conversion of soluble fibrinogen into an insoluble fibrin polymer.

2.1 Conversion of Fibrinogen to Fibrin Monomer Fibrinogen is a 340-kDa glycoprotein (B1211001) circulating in the plasma, composed of two sets of three polypeptide chains (Aα, Bβ, and γ).[2][6] Thrombin, a serine protease, initiates polymerization by cleaving small peptides, fibrinopeptide A (FpA) and fibrinopeptide B (FpB), from the N-terminal ends of the Aα and Bβ chains, respectively.[7][8] This cleavage exposes binding sites ("knobs") on the central E domain of the newly formed fibrin monomer.[7]

2.2 Polymerization and Protofibril Formation These exposed "knobs" can then bind to complementary "holes" constitutively present in the D domains of other fibrin monomers.[7] This interaction facilitates the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.[2][7]

2.3 Fibrin Mesh Formation and Stabilization The protofibrils subsequently aggregate laterally and branch, creating a complex, three-dimensional fibrin network that entraps platelets, red blood cells, and other components to form a stable clot.[2][5] The initial clot is held together by weak, non-covalent hydrogen bonds and is relatively fragile.[9]

2.4 Covalent Cross-linking by Factor XIIIa To strengthen the clot, Factor XIII (FXIII), also known as fibrin-stabilizing factor, is activated to Factor XIIIa (FXIIIa) by thrombin in the presence of calcium ions.[10][11] FXIIIa, a transglutaminase, catalyzes the formation of covalent isopeptide bonds between the γ-chains of adjacent fibrin monomers, and to a lesser extent, between the α-chains.[10][12][13] This cross-linking process significantly increases the mechanical stability and elasticity of the clot, making it resistant to premature proteolytic degradation and mechanical stress.[2][14]

Fibrinolysis: The Clot Dissolution Machinery

Fibrinolysis is the enzymatic process of degrading the fibrin clot to restore vessel patency after tissue repair. This system is tightly regulated to prevent premature clot lysis or systemic fibrinolytic activity.[5]

3.1 Plasminogen Activation The central enzyme of fibrinolysis is plasmin, a serine protease that is generated from its inactive zymogen, plasminogen.[15] This conversion is catalyzed by two primary plasminogen activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[5] Fibrin itself plays a crucial role in promoting fibrinolysis by providing a surface for the binding of both tPA and plasminogen, which greatly enhances the efficiency of plasmin generation.[5][16]

3.2 Fibrin Degradation Once activated, plasmin cleaves the cross-linked fibrin mesh at specific sites, generating a series of soluble fragments known as Fibrin Degradation Products (FDPs).[5][17] The cleavage of cross-linked fibrin uniquely produces D-dimer fragments, which are widely used as a clinical marker for thrombosis.[5][16]

3.3 Regulation and Inhibition Fibrinolysis is controlled by several inhibitors to localize its activity to the site of the clot.

-

α2-Antiplasmin (α2-AP): This is the main physiological inhibitor of plasmin. It circulates in the plasma and rapidly forms an inactive complex with any free plasmin, preventing unwanted degradation of other proteins.[18][19] Factor XIIIa also cross-links α2-AP to the fibrin clot, providing further protection against premature lysis.[11][20]

-

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): Activated by the thrombin-thrombomodulin complex, TAFIa removes C-terminal lysine (B10760008) residues from the fibrin surface.[5][18] These lysine residues are binding sites for plasminogen and tPA, so their removal dampens fibrinolysis and stabilizes the clot.[18][21]

Quantitative Data Summary

The concentrations and properties of fibrinogen and related factors are critical determinants of hemostatic and thrombotic potential.

Table 1: Key Plasma Protein Concentrations in Hemostasis

| Protein | Normal Plasma Concentration | Molecular Weight | Reference(s) |

|---|---|---|---|

| Fibrinogen | 2-5 mg/mL (or 100-700 mg/dL) | 340 kDa | [5][6][9] |

| Factor XIII | ~326 kDa (tetramer) | A-subunit: 83.2 kDa, B-subunit: 79.7 kDa |[10] |

Table 2: Association of Plasma Fibrinogen Levels with Cardiovascular Disease (CVD)

| Study Type | Finding | Metric (Value) | Reference(s) |

|---|---|---|---|

| Meta-analysis | Increased risk of future Coronary Heart Disease (CHD) events comparing top vs. bottom tertiles. | Odds Ratio (OR): 1.8 | [22] |

| Prospective Study | Increased risk of CHD and stroke per 1 g/L increase in fibrinogen. | Hazard Ratio (HR): 1.78 | [20] |

| Prospective Study | High fibrinogen (≥343 mg/dL) increased Myocardial Infarction (MI) risk. | Relative Risk (RR): 2.09 | [23] |

| Prospective Study | High fibrinogen (≥3.51 g/L) increased CVD risk. | Hazard Ratio (HR): 2.02 |[23] |

Experimental Protocols & Methodologies

Investigating the dynamics of fibrin formation and lysis is crucial for both basic research and the development of antithrombotic or pro-hemostatic agents.

5.1 Turbidity Assay for Fibrin Polymerization

This assay measures the rate of fibrin polymerization by monitoring the increase in optical density (turbidity) as soluble fibrinogen is converted into an insoluble fibrin network.[24]

-

Principle: Fibrin polymer formation scatters light, and the change in absorbance over time reflects the kinetics of clot formation.

-

Methodology:

-

Reagent Preparation: Prepare purified human fibrinogen in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).[25] Prepare a stock solution of human α-thrombin.

-

Assay Setup: In a 96-well microplate, add fibrinogen solution to each well. Test compounds or vehicle controls can be added at this stage.

-

Initiation: Initiate coagulation by adding thrombin to each well.

-

Measurement: Immediately place the plate in a spectrophotometer or plate reader pre-warmed to 37°C. Measure the absorbance at a wavelength of 350 nm or 405 nm at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-30 minutes).[24][25]

-

Data Analysis: Plot absorbance versus time. Key parameters to analyze include the lag time before polymerization begins, the maximum rate of polymerization (maximum slope), and the final turbidity (clot density).

-

5.2 Clot Formation and Lysis Assay

This global assay assesses the entire process from clot formation through to its dissolution, providing insights into both coagulation and fibrinolytic potential.[4]

-

Principle: Coagulation is initiated in plasma in the presence of a fibrinolytic activator (tPA), and the resulting change in turbidity reflects both clot formation and subsequent lysis.

-

Methodology:

-

Sample Preparation: Use platelet-poor plasma (PPP) from subjects.[4]

-

Reagent Preparation: Prepare solutions of tissue factor (TF) to initiate coagulation, phospholipids, calcium chloride, and tPA. Final concentrations in the well are critical (e.g., tPA at ~116 ng/mL, Ca²⁺ at ~26.7 mM).[4]

-

Assay Setup: In a microplate, combine PPP with TF, phospholipids, and tPA.

-

Initiation & Measurement: Add calcium chloride to start the reaction. Monitor the change in optical density at 405 nm over an extended period (e.g., 2-4 hours) at 37°C.

-

Data Analysis: The resulting curve will show an initial increase in absorbance during clot formation, a plateau, and then a decrease as the clot lyses. Parameters include clot time, maximum absorbance, and lysis time (e.g., time to 50% reduction in absorbance).

-

5.3 Confocal Microscopy for Fibrin Clot Structure

This imaging technique allows for high-resolution visualization of the three-dimensional clot architecture.

-

Principle: Fluorescently labeled fibrinogen is incorporated into the clot, allowing the resulting fiber network to be imaged with a confocal microscope.

-

Methodology:

-

Reagent Preparation: Mix unlabeled human fibrinogen with a small percentage (e.g., 10%) of fluorescently labeled fibrinogen (e.g., Alexa Fluor 488 conjugate).[24][26]

-

Clot Formation: Prepare a chamber on a glass-bottom dish.[24] Add the fibrinogen mixture, thrombin, FXIIIa, and calcium chloride to the chamber to initiate clotting. Final concentrations may be, for example, 2.5 mg/ml fibrinogen, 1 U/ml thrombin, and 20 U/ml FXIIIa.[26] Allow the clot to polymerize for 1-2 hours in a humidified environment.[26]

-

Imaging: Image the clot using a confocal laser scanning microscope. Acquire z-stacks (a series of images at different focal planes) to reconstruct the 3D structure.

-

Data Analysis: Analyze images to quantify structural parameters such as fiber thickness, fiber density, number of branch points, and pore size.

-

References

- 1. britannica.com [britannica.com]

- 2. Role of fibrin structure in thrombosis and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Fibrinogen and fibrin in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. brainkart.com [brainkart.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Fibrin stabilization (factor XIII), fibrin structure and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Role of factor XIII in fibrin clot formation and effects of genetic polymorphisms. | Semantic Scholar [semanticscholar.org]

- 13. Fibrinogen and fibrin structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CORIFACT – FXIII's Role in Coagulation: Fibrin Stabilizing Factor [corifact.com]

- 15. researchgate.net [researchgate.net]

- 16. stago.fr [stago.fr]

- 17. Fibrinogen Degradation Products [FDPs] [practical-haemostasis.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. The roles of fibrinogen and fibrin in hemostasis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. eclinpath.com [eclinpath.com]

- 22. Fibrin(ogen) in cardiovascular disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fibrinogen and Atherosclerotic Cardiovascular Diseases—Review of the Literature and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. UV-Visible Spectroscopy for Monitoring Fibrin Clot Formation [jove.com]

- 26. Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fibrin Structure and Molecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrin (B1330869) is a critical biopolymer central to hemostasis and thrombosis. Its formation from the soluble precursor fibrinogen is a finely regulated enzymatic cascade culminating in a complex, three-dimensional polymer network. The structural characteristics of this network are paramount, dictating clot stability, elasticity, and susceptibility to enzymatic degradation. Understanding the molecular events of fibrin assembly and the resulting architecture is fundamental for the development of novel therapeutics targeting thrombotic and bleeding disorders. This guide provides a detailed overview of fibrinogen structure, the kinetics of fibrin polymerization, factors influencing the final clot structure, and key experimental protocols for its study.

Fibrinogen: The Soluble Precursor

Fibrinogen is a 340 kDa glycoprotein (B1211001) synthesized in the liver and circulates in blood plasma at high concentrations.[1] Structurally, it is an elongated molecule, approximately 45 nm in length, composed of two identical subunits. Each subunit contains three polypeptide chains: Aα, Bβ, and γ, linked by 29 disulfide bonds. The overall structure consists of a central E domain containing the N-termini of all six chains, connected by α-helical coiled-coil regions to two distal D domains.

Table 1: Quantitative Properties of Fibrinogen and Fibrin

| Parameter | Value/Range | Source(s) |

| Fibrinogen | ||

| Molecular Weight | 340 kDa | [1] |

| Plasma Concentration | 2-4 g/L (2-4 mg/mL) | [1] |

| Length | 45 nm | |

| Fibrin Clot | ||

| Fiber Diameter | 80 - 200 nm (highly variable) | [2][3] |

| Pore Size | Decreases with higher thrombin/fibrinogen concentrations | [3][4][5] |

Molecular Assembly of Fibrin

The conversion of soluble fibrinogen into an insoluble fibrin mesh is a multi-step process initiated by the serine protease thrombin and stabilized by Factor XIIIa.

Enzymatic Cleavage and Monomer Formation

At a site of vascular injury, thrombin is generated and acts on fibrinogen. Thrombin cleaves small peptides, fibrinopeptide A (FpA) and fibrinopeptide B (FpB), from the N-termini of the Aα and Bβ chains, respectively. This cleavage transforms the fibrinogen molecule into a fibrin monomer and exposes new N-terminal binding sites, often called "knobs."

Protofibril Formation via "Knob-Hole" Interactions

The cleavage of FpA exposes a polymerization site ("A-knob") in the central E domain. This knob binds to a complementary, constitutively available "a-hole" in the D domain of another fibrin monomer. This interaction is the primary driving force for polymerization, leading to the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.

Lateral Aggregation and Fiber Thickening

The subsequent, typically slower, cleavage of FpB exposes a second set of "B-knobs." These B-knobs are believed to mediate the lateral aggregation of protofibrils. This process causes the thin protofibrils to associate side-by-side, forming thick, mature fibrin fibers.

Covalent Cross-linking and Stabilization

The fibrin network is initially held together by non-covalent knob-hole interactions. It is then covalently stabilized by activated Factor XIII (FXIIIa), a transglutaminase. FXIIIa catalyzes the formation of isopeptide bonds between the γ-glutamyl and ε-lysyl residues of adjacent fibrin monomers within a fiber, primarily cross-linking the D-domains. This cross-linking dramatically increases the mechanical stiffness and resistance of the clot to enzymatic degradation (fibrinolysis).

Caption: The molecular pathway of fibrin polymerization and stabilization.

Factors Influencing Fibrin Clot Architecture

The final structure of the fibrin network is not uniform; it is highly dependent on the local biochemical conditions during its formation. This structural variability has significant physiological consequences.

Table 2: Influence of Key Factors on Fibrin Structure

| Factor | Effect on Fibrin Structure | Consequence |

| High Thrombin Concentration | Thinner fibers, smaller pores, dense network | More rigid, less permeable, resistant to lysis[5] |

| Low Thrombin Concentration | Thicker fibers, larger pores, coarse network | Less rigid, more permeable, susceptible to lysis[5] |

| High Fibrinogen Concentration | Thicker fibers, decreased pore size | Denser, stiffer clot[4] |

| Genetic Variants | Altered polymerization kinetics and fiber structure | Can lead to bleeding or thrombotic risk |

| Post-translational Modifications (e.g., Glycation) | Formation of denser, less porous clots | Impaired fibrinolysis, associated with diabetes[5] |

Experimental Protocols

Fibrin Polymerization Turbidity Assay

This is a widely used kinetic assay to monitor fibrin polymerization in real-time by measuring the increase in optical density (turbidity) as soluble fibrinogen is converted into an insoluble fibrin network.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of purified human fibrinogen (e.g., 1-2 mg/mL) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Prepare a thrombin solution (e.g., final concentration of 0.1 U/mL) and a calcium chloride solution (e.g., final concentration 5 mM).[6]

-

-

Assay Setup:

-

Pipette the fibrinogen solution into the wells of a 96-well or 384-well microplate.

-

Place the plate in a temperature-controlled (37°C) spectrophotometer (plate reader).

-

-

Initiation and Measurement:

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

From the curves, determine key parameters: the lag time (time to onset of polymerization), the maximum slope (rate of polymerization), and the final maximum absorbance (an indicator of fiber thickness and clot density).

-

Caption: A standardized workflow for fibrin polymerization turbidity assays.

Scanning Electron Microscopy (SEM) of Fibrin Clots

SEM is a high-resolution imaging technique used to visualize the three-dimensional ultrastructure of fibrin networks, allowing for direct measurement of fiber diameter and network porosity.

Methodology:

-

Clot Formation:

-

Fixation:

-

Gently wash the clot with a buffer (e.g., 0.1 M PBS, pH 7.4).[9]

-

Fix the clot with 2-3% glutaraldehyde (B144438) in buffer overnight at 4°C to preserve its structure.[9]

-

-

Dehydration and Drying:

-

Wash the fixed clot again with buffer.

-

Dehydrate the sample through a graded series of ethanol (B145695) solutions (e.g., 50%, 70%, 80%, 90%, 100%).[9]

-

Chemically dry the sample using a reagent like hexamethyldisilazane (B44280) (HMDS), followed by air-drying in a fume hood.[9]

-

-

Mounting and Coating:

-

Mount the dried clot onto an aluminum SEM stub.

-

Sputter-coat the sample with a thin layer of a conductive metal (e.g., 10 nm of gold or gold/palladium) to prevent charging.[9]

-

-

Imaging:

-

Examine the sample in a scanning electron microscope at an appropriate accelerating voltage and magnification to visualize the fibrin network.

-

Conclusion

The assembly of fibrin is a sophisticated biological process that transitions a soluble protein into a complex, functional biomaterial. The structural integrity and architecture of the resulting fibrin clot are direct consequences of the molecular interactions occurring during polymerization and are heavily influenced by the local biochemical environment. A thorough understanding of these processes, aided by the quantitative and qualitative experimental techniques detailed herein, is essential for advancing research and development in hemostasis, thrombosis, and related fields.

References

- 1. Fibrin clot properties in cardiovascular disease: from basic mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron microscopy of fine fibrin clots and fine and coarse fibrin films. Observations of fibers in cross-section and in deformed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the diameter of a fibrin fiber? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. 2.4. Turbidity analysis of polymerizing fibrin clots [bio-protocol.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Scanning electron microscopy investigation of fibrin networks after thermal injury [scielo.org.za]

- 9. 2.10. Scanning electron microscopy (SEM) of fibrin clots [bio-protocol.org]

An In-depth Technical Guide to the Interaction of Fibrin with Platelets and Other Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibrin (B1330869), the primary protein component of blood clots, is not merely a passive structural scaffold. It is a dynamic biomolecule that actively engages with various cell types to regulate hemostasis, thrombosis, inflammation, and tissue repair. This guide provides a detailed examination of the molecular interactions between fibrin and key cellular players, including platelets, endothelial cells, and leukocytes. We delve into the specific receptors, signaling pathways, and functional consequences of these interactions. Furthermore, this document furnishes detailed experimental protocols for studying these phenomena and presents quantitative binding data to support further research and therapeutic development.

The Core Interaction: Fibrin and Platelets

The interaction between fibrin and platelets is fundamental to the formation of a stable hemostatic plug and the subsequent process of clot retraction. This bidirectional relationship is mediated primarily by the platelet integrin αIIbβ3 and the glycoprotein (B1211001) VI (GPVI) receptor, which trigger potent "outside-in" signaling cascades upon ligand binding.

Key Platelet Receptors for Fibrin

-

Integrin αIIbβ3 (GPIIb/IIIa): As the most abundant platelet integrin, αIIbβ3 is the principal receptor for both soluble fibrinogen and polymerized fibrin.[1][2] Upon platelet activation, αIIbβ3 undergoes a conformational change ("inside-out" signaling) that dramatically increases its affinity for its ligands.[1] The subsequent binding of fibrinogen or fibrin bridges adjacent platelets, leading to aggregation, and initiates outside-in signaling, which is crucial for platelet spreading, thrombus consolidation, and clot retraction.[3] Fibrinogen binding is primarily mediated by its C-terminal γ chain sequence, though RGD motifs in the α chain also play a role.[4][5] Notably, studies have shown that monomeric fibrin has a higher probability of interacting with αIIbβ3 and exhibits greater binding strength compared to fibrinogen, suggesting distinct binding requirements.[6]

-

Glycoprotein VI (GPVI): Traditionally known as the major signaling receptor for collagen, GPVI has been identified as a novel receptor for fibrin.[7][8] This interaction is distinct from the αIIbβ3 pathway and contributes significantly to thrombus growth and stability. GPVI binding to fibrin promotes platelet spreading and the exposure of procoagulant phosphatidylserine (B164497) on the platelet surface.[7][8]

Fibrin-Induced Platelet Signaling Pathways

Upon binding to fibrin, platelet receptors initiate complex intracellular signaling cascades that orchestrate a full platelet response.

-

αIIbβ3 Outside-In Signaling: Ligand engagement of αIIbβ3 causes receptor clustering and the recruitment of a multi-protein signaling complex to the β3 cytoplasmic tail. This triggers the activation of Src family kinases (SFKs) and Syk tyrosine kinase.[9] Activated Syk goes on to phosphorylate and activate downstream effectors, including phospholipase Cγ2 (PLCγ2), leading to calcium mobilization and further platelet activation.[7] Other critical mediators in this pathway include Protein Kinase C (PKC) isoforms, particularly PKCδ, and Proline-rich tyrosine kinase 2 (Pyk2), which are essential for platelet spreading and clot retraction.[9][10]

Figure 1. Fibrin-induced αIIbβ3 outside-in signaling pathway in platelets.

-

GPVI Signaling: The binding of fibrin to GPVI leads to receptor clustering and SFK-dependent phosphorylation of the associated Fc receptor γ chain (FcRγ).[8] This creates a docking site for Syk, initiating a signaling cascade similar to that of collagen activation, ultimately leading to PLCγ2 activation and increased procoagulant activity.[7][8]

Figure 2. Fibrin-induced GPVI signaling pathway in platelets.

Fibrin's Dialogue with the Vessel Wall and Immune Cells

Beyond hemostasis, fibrin(ogen) is a key modulator of vascular integrity, inflammation, and immune cell trafficking through its interactions with endothelial cells and leukocytes.

Interaction with Endothelial Cells

Fibrin deposition on the endothelial surface can modulate angiogenesis, vascular permeability, and inflammation.[11]

-

Key Endothelial Receptors:

-

VE-Cadherin: This endothelial-specific adhesion molecule interacts with the βN-domains of fibrin.[4][11] This interaction is implicated in promoting the formation of capillary-like structures (angiogenesis) and can also facilitate the transendothelial migration of leukocytes.[4][12]

-

ICAM-1 (Intercellular Adhesion Molecule-1): Fibrinogen can bind to ICAM-1 on endothelial cells.[13] This interaction not only provides an adhesion bridge for leukocytes but also triggers intracellular signaling that increases endothelial permeability.[9][14]

-

Integrins (αvβ3, α5β1): Endothelial cells express integrins that serve as receptors for fibrinogen, contributing to cell adhesion, spreading, and signaling that can lead to increased permeability.[14][15]

-

VLDL Receptor: The Very-Low-Density Lipoprotein (VLDL) receptor has been identified as a fibrin receptor that promotes leukocyte transmigration.[16]

-

-

Fibrin-Induced Endothelial Signaling: Binding of fibrinogen to endothelial ICAM-1 and α5β1 integrin can activate the MEK/ERK signaling pathway.[11][14] This leads to the reorganization of the actin cytoskeleton (F-actin formation), the formation of intercellular gaps, and a subsequent increase in vascular permeability to proteins like albumin.[9][14]

Figure 3. Fibrinogen-ICAM-1/Integrin signaling in endothelial cells.

Interaction with Leukocytes

Fibrin(ogen) plays a critical role in guiding leukocytes to sites of inflammation and activating their effector functions.

-

Key Leukocyte Receptor: Mac-1 (αMβ2, CD11b/CD18): This integrin is the primary leukocyte receptor for fibrin(ogen).[16][17] Fibrin(ogen) acts as a bridge, linking leukocyte Mac-1 to endothelial ICAM-1, which is a crucial step for firm adhesion and transendothelial migration.[13] The binding site for Mac-1 on fibrinogen resides in the γ chain (specifically residues 390-396) and is distinct from the αIIbβ3 binding site.[16][17][18]

-

Fibrin-Induced Leukocyte Signaling: Engagement of Mac-1 by immobilized fibrin triggers "outside-in" signaling in leukocytes. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines.[5] This signaling pathway involves the recruitment of Toll/IL-1 receptor (TIR) domain-containing signaling intermediates, such as TNF receptor-associated factor 6 (TRAF6).[5]

Figure 4. Fibrin-induced Mac-1 signaling in leukocytes.

Quantitative Data on Fibrin-Cell Interactions

The affinity of fibrin(ogen) for its various cellular receptors dictates the strength and duration of the resulting biological response. This data is critical for pharmacological modeling and drug design.

| Interacting Pair | Cell Type | Binding Affinity (Kd) / Inhibition (IC50) | Reference(s) |

| Fibrinogen - Integrin αIIbβ3 | Platelet | ~100 nM (High Affinity State) | [4] |

| Fibrinogen Fragment D - Mac-1 | Leukocyte | IC50 ≈ 1.6 µM | [18] |

| Fibrin Fragment (β15-66)₂ - VE-Cadherin (domain 3) | Endothelial | K_d ≈ 27-40 nM | [4] |

| Fibrin Fragment (β15-66)₂ - N-Cadherin | Endothelial | K_d ≈ 10-13 nM | [3] |

Experimental Protocols

Standardized methodologies are essential for the reproducible study of fibrin-cell interactions. Below are outlines for key experimental assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Figure 5. Workflow for Light Transmission Aggregometry.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) anticoagulant.[19]

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to pellet red and white blood cells.[20] Carefully collect the supernatant, which is the PRP.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet all platelets.[19] The supernatant is platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Pipette adjusted PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer (37°C) and establish a stable baseline (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation baseline.

-

Add the platelet agonist (e.g., ADP, collagen, thrombin) and/or test inhibitor to the PRP.

-

Record the change in light transmission for 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.[21]

-

Leukocyte Transendothelial Migration (TEM) Assay

This assay quantifies the migration of leukocytes across an endothelial cell monolayer, typically cultured on a porous membrane insert (e.g., a Boyden chamber or Transwell™ system).

Figure 6. Workflow for a Transwell-based Leukocyte TEM Assay.

Methodology:

-

Insert Preparation: Coat the porous membrane (typically 3-8 µm pores) of a Transwell™ insert with an extracellular matrix protein like fibronectin or collagen I to support endothelial cell attachment.[15]

-

Endothelial Monolayer Formation: Seed endothelial cells (e.g., HUVECs) onto the coated insert and culture them for 48-72 hours until a confluent, tight monolayer is formed.

-

Assay Setup:

-

Place the insert containing the endothelial monolayer into a well of a larger plate (the lower chamber).

-

Fill the lower chamber with medium, with or without a chemoattractant.

-

Carefully remove the medium from the top of the endothelial monolayer.

-

-

Leukocyte Addition: Add a suspension of isolated leukocytes (e.g., neutrophils, monocytes) to the upper chamber. Test compounds can be added to either chamber.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period ranging from 2 to 24 hours, depending on the leukocyte type and chemoattractant.

-

Quantification: Remove the insert. Count the number of leukocytes that have migrated into the lower chamber using a hemocytometer, flow cytometry, or a colorimetric/fluorometric assay after cell lysis and staining.[22]

In Vitro Endothelial Permeability Assay

This assay measures the passage of a tracer molecule (e.g., FITC-Dextran) across an endothelial monolayer to assess its barrier function. It uses a setup similar to the TEM assay.

Figure 7. Workflow for a Transwell-based Endothelial Permeability Assay.

Methodology:

-

Monolayer Preparation: Prepare a confluent endothelial monolayer on a collagen-coated Transwell™ insert as described in section 4.2.[23]

-

Treatment: Treat the endothelial monolayer with the test compound (e.g., high concentrations of fibrinogen) or control medium for the desired duration (e.g., 2 to 24 hours).[9][23]

-

Permeability Measurement:

-

After treatment, add a high molecular weight tracer, such as FITC-Dextran, to the upper chamber.[23]

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Collect a sample from the lower chamber.

-

-

Quantification: Measure the fluorescence intensity of the sample from the lower chamber using a fluorescence plate reader. The amount of fluorescence is directly proportional to the permeability of the endothelial monolayer.[23][24]

Conclusion and Implications for Drug Development

The intricate interactions of fibrin with platelets, endothelial cells, and leukocytes highlight its central role in orchestrating the cellular events of thrombosis and inflammation. A deep understanding of the specific receptors and signaling pathways involved opens new avenues for therapeutic intervention. For drug development professionals, targeting these interactions offers the potential to create novel antithrombotic agents that do not compromise hemostasis, or to develop anti-inflammatory therapies that modulate leukocyte trafficking and activation at sites of vascular injury. The quantitative data and experimental protocols provided herein serve as a foundational resource for the discovery and validation of such next-generation therapeutics.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Leukocyte Transmigration Assay [cellbiolabs.com]

- 3. Identification of N-cadherin as a Novel Endothelial Cell Receptor for Fibrin and Localization of the Complementary Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of Fibrin(ogen) with the Endothelial Cell Receptor VE-Cadherin: Localization of the Fibrin-Binding Site within the Third Extracellular VE-Cadherin Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Interaction of Fibrin with VE‐Cadherin | Semantic Scholar [semanticscholar.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Fibrinogen induces endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibrinogen binding to ICAM-1 on EA.hy 926 endothelial cells is dependent on an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fibrinogen interactions with ICAM-1 (CD54) regulate endothelial cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of fibrin with VE-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fibrinogen mediates leukocyte adhesion to vascular endothelium through an ICAM-1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fibrinogen induces endothelial cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sartorius.hr [sartorius.hr]

- 16. Leukocyte engagement of fibrin(ogen) via the integrin receptor alphaMbeta2/Mac-1 is critical for host inflammatory response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukocyte engagement of fibrin(ogen) via the integrin receptor αMβ2/Mac-1 is critical for host inflammatory response in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A unique recognition site mediates the interaction of fibrinogen with the leukocyte integrin Mac-1 (CD11b/CD18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular identification of a novel fibrinogen binding site on the first domain of ICAM-1 regulating leukocyte-endothelium bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interaction of fibrin(ogen) with the endothelial cell receptor VE-cadherin: mapping of the receptor-binding site in the NH2-terminal portions of the fibrin beta chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-rad.com [bio-rad.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Clotting: A Technical Guide to Fibrinogen Domains and their Function in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrinogen, the soluble precursor of the fibrin (B1330869) clot, is a complex glycoprotein (B1211001) whose conversion to an insoluble fibrin matrix is the culminating event of the coagulation cascade. The precise, multi-step process of fibrin polymerization is critically dependent on the specific functions of its distinct structural domains. This technical guide provides an in-depth examination of the primary domains of fibrinogen—the central E domain, the two peripheral D domains, and the flexible αC and γC regions—and elucidates their specific roles in the sequential processes of fibrinopeptide cleavage, knob-hole binding, protofibril formation, lateral aggregation, and branching. This document summarizes key quantitative data on domain interactions and provides detailed protocols for essential experimental techniques used to study fibrin polymerization, serving as a comprehensive resource for researchers in hemostasis, thrombosis, and drug development.

Fibrinogen Structure: A Multi-Domain Glycoprotein

Fibrinogen is a 340 kDa glycoprotein, synthesized in the liver, that circulates in the plasma.[1] Its structure is a symmetrical dimer, composed of three pairs of non-identical polypeptide chains: Aα, Bβ, and γ.[2] These chains are linked by 29 disulfide bonds and are arranged into a 45 nm-long fibrous protein with a distinct trinodular structure.[3][4]

-

Central E Domain: Located at the molecule's center, this domain contains the N-termini of all six polypeptide chains.[4] It houses the "knobs" that are crucial for polymerization, which are initially concealed by fibrinopeptides A (FpA) and B (FpB).[5][6]

-

Peripheral D Domains: Two identical domains are located at the ends of the molecule, connected to the central E domain by a-helical coiled-coil segments.[7] Each D domain is composed of the C-termini of the Bβ and γ chains and contains the complementary "holes" required for polymerization.[5][8]

-

The αC Region: This region comprises the C-terminal two-thirds of the Aα chains (residues Aα221-610) and is composed of a flexible, unstructured αC-connector and a more compact, globular αC-domain.[3][6] In circulating fibrinogen, the αC regions are folded and interact with the central E domain.[9]

-

The γC Domain: The C-terminal portion of the γ chain is essential for multiple functions, including housing the primary "hole" polymerization site, platelet binding, and Factor XIIIa-mediated cross-linking.[8][10] A common splice variant, the γ' chain, contains a different C-terminal sequence that provides a high-affinity binding site for thrombin.[11]

The Fibrin Polymerization Cascade: A Step-by-Step Functional Analysis

The transformation of soluble fibrinogen into a stable, insoluble fibrin network is a highly orchestrated, multi-step process initiated by the serine protease thrombin.[12][13]

Step 1: Fibrinopeptide Cleavage and "Knob" Exposure

Polymerization begins when thrombin cleaves FpA and FpB from the N-termini of the Aα and Bβ chains within the central E domain.[6] FpA is released more rapidly than FpB.[4][14] This enzymatic cleavage exposes two sets of polymerization sites, known as "knobs":

-

"A" Knobs: The sequence Gly-Pro-Arg (GPR), exposed after FpA release.[6]

-

"B" Knobs: The sequence Gly-His-Arg-Pro (GHRP), exposed after FpB release.[6]

The exposure of the "A" knobs is the necessary and sufficient event to initiate polymerization.[2]

Step 2: Protofibril Formation via "Knob-Hole" Interactions

The newly exposed "A" knobs in the central E domain of one fibrin monomer bind to constitutively available complementary "a" holes located in the γC domains of the peripheral D domains of two other fibrin monomers.[1][5] This "A:a" interaction is the primary driving force of polymerization, leading to the formation of half-staggered, double-stranded oligomers that elongate into structures known as protofibrils.[12][15]

Step 3: Lateral Aggregation and Fiber Thickening

Once protofibrils reach a length of approximately 20-25 monomers, they begin to aggregate laterally to form thicker fibrin fibers.[6] This process is significantly enhanced by two key interactions:

-

"B:b" Knob-Hole Interactions: The slower cleavage of FpB exposes the "B" knobs. These knobs can then bind to complementary "b" holes located in the β-nodules of the D domains, facilitating interactions between adjacent protofibrils.[2][6]

-

αC Domain Interactions: Following fibrinopeptide cleavage, the αC regions dissociate from the central E domain and become available for intermolecular interactions.[9][16] Homophilic interactions between αC domains on adjacent protofibrils are critical for promoting lateral aggregation, leading to the formation of thicker, more robust fibers.[3][6] Studies using recombinant fibrinogen lacking the αC domains (α251 fibrinogen) result in clots with thinner fibers, more branch points, and reduced stiffness.[3][17][18]

Step 4: Branching and Network Formation

The fibrin fibers branch to create a three-dimensional, porous gel network.[12] The architecture of this network, including fiber thickness, density, and pore size, is heavily influenced by the concentrations of thrombin and fibrinogen and the presence of the αC domains.[3][6]

Step 5: Covalent Cross-linking and Stabilization

Finally, the fibrin clot is stabilized by the transglutaminase Factor XIIIa, which is also activated by thrombin.[13] Factor XIIIa catalyzes the formation of covalent isopeptide bonds, primarily:

-

γ-γ Dimers: Rapid cross-linking occurs between the C-terminal portions of γ chains of adjacent D domains within a protofibril.[7]

-

α-Polymers: Slower cross-linking occurs between multiple αC regions, further strengthening the clot and increasing its mechanical stability and resistance to lysis.[6]

Quantitative Analysis of Polymerization Interactions

The stability and kinetics of fibrin polymerization are governed by the biophysical properties of the molecular interactions between domains. These have been quantified using techniques such as surface plasmon resonance (SPR) and single-molecule force spectroscopy.

| Interaction | Parameter Measured | Value / Strength | Method | Reference(s) |

| Knob-Hole Binding | ||||

| 'A' Knob (desA-NDSK) : 'a' Hole (Fibrinogen) | Dissociation Constant (Kd) | 5.8 ± 1.1 µM | Surface Plasmon Resonance | [11] |

| 'A' & 'B' Knobs (desAB-NDSK) : 'a' & 'b' Holes (Fibrinogen) | Dissociation Constant (Kd) | 3.7 ± 0.7 µM | Surface Plasmon Resonance | [11] |

| 'A' Knob Peptide (GPRP) : 'a' Hole | Dissociation Constant (Kd) | 25 µM | Equilibrium Binding | [11] |

| 'B' Knob Peptide (GHRP) : 'b' Hole | Dissociation Constant (Kd) | 140 µM | Equilibrium Binding | [11] |

| Single A:a Interaction | Unbinding Force | ~125-130 pN | Laser Tweezers | [15] |

| Single B:b Interaction | Unbinding Force | ~15-20 pN (~6-fold weaker than A:a) | Laser Tweezers | [2] |

| Factor XIII Binding | ||||

| FXIII-A₂B₂ : Fibrinogen αC (371-425) | Dissociation Constant (Kd) | 30.9 ± 23 nM | Surface Plasmon Resonance | [19] |

| Thrombin-cleaved FXIII-A₂B₂ : Fibrinogen αC (371-425) | Dissociation Constant (Kd) | 5.4 ± 1.8 nM | Surface Plasmon Resonance | [19] |

| Activated FXIII-A : Fibrin αC (233-425) | Dissociation Constant (Kd) | 2.35 ± 0.09 µM | Surface Plasmon Resonance | [19] |

Experimental Protocols

Investigating the complex process of fibrin polymerization requires a suite of specialized biophysical and imaging techniques. Below are representative protocols for key experiments.

Fibrin Polymerization Turbidity Assay

This assay measures the kinetics of fibrin polymerization by monitoring the increase in optical density (turbidity) as soluble fibrinogen is converted into an insoluble fibrin network. The resulting curve provides data on lag time, polymerization rate, and final clot density.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified human fibrinogen (e.g., 1-3 mg/mL) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4).

-

Prepare a stock solution of human α-thrombin (e.g., 0.1-1 U/mL) in the same buffer.

-

-

Assay Setup:

-

Initiation and Measurement:

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the Lag Time : The time from thrombin addition to the initial increase in absorbance.[5]

-

Calculate the Maximum Rate of Polymerization (Vmax) : The steepest slope of the turbidity curve (mOD/min).

-

Determine the Maximum Absorbance : The final plateau of the curve, which correlates with fiber thickness and clot density.[5]

-

Scanning Electron Microscopy (SEM) of Fibrin Clots

SEM provides high-resolution images of the fibrin network architecture, allowing for the direct visualization and measurement of fiber thickness, network density, and branching patterns.

Methodology:

-

Clot Formation:

-

Form fibrin clots directly on a suitable surface (e.g., polymer-coated glass coverslips within a microwell plate).[21]

-

Initiate clotting by adding thrombin (e.g., 1-3 U/mL final concentration) to a plasma or purified fibrinogen solution.

-

Incubate at room temperature for at least 2 hours to allow for complete polymerization.[21]

-

-

Fixation and Dehydration:

-

Gently wash the clots three times with a physiological buffer (e.g., 0.1 M PBS, pH 7.4).[21]

-

Fix the clots with 3% glutaraldehyde (B144438) in the same buffer overnight at 4°C.[21]

-

Dehydrate the samples through a graded series of ethanol (B145695) solutions (e.g., 50%, 70%, 80%, 90%, and two changes of 100%).[21]

-

-

Drying and Coating:

-

Immerse the samples in hexamethyldisilazane (B44280) (HMDS) three times and then allow them to air-dry completely in a fume hood.[21]

-

Mount the dried clots onto aluminum stubs using conductive adhesive.

-

Sputter-coat the samples with a thin layer of a conductive metal, such as gold (e.g., 10 nm), to prevent charging under the electron beam.[21]

-

-

Imaging:

-

Examine the coated clots in a field emission scanning electron microscope at an appropriate accelerating voltage.

-

Capture images at various magnifications to analyze the overall network structure and individual fiber morphology.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between biomolecules. It is ideal for quantifying the interactions between fibrinogen domains or between fibrin(ogen) and binding peptides.

Methodology (Example: Fibrinogen Fragment D binding to "A" Knob Peptide):

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a standard amine coupling kit (e.g., EDC/NHS).[4][6]

-

Immobilize the ligand (e.g., purified fibrinogen D fragment) to the activated surface in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration.[4]

-

Block any remaining active sites on the surface with ethanolamine.[4][6]

-

-

Analyte Binding Assay:

-

Prepare a series of dilutions of the analyte (e.g., a synthetic "A" knob mimetic peptide like GPRP) in a suitable running buffer (e.g., HBS-P+).

-

Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.[6]

-

Monitor the change in the SPR signal (Response Units, RU) over time to generate sensorgrams showing the association and dissociation phases.[6]

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the sensorgram data to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding).[22]

-

From the fit, determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and calculate the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

Conclusion

The polymerization of fibrinogen is a sophisticated biological process where the function of each molecular domain is precisely regulated in space and time. The initial "A:a" knob-hole interactions drive the linear assembly of protofibrils, while the subsequent exposure of "B" knobs and the intermolecular engagement of the αC domains orchestrate the lateral aggregation required to form a robust, three-dimensional clot. A thorough understanding of these domain-specific functions, supported by quantitative biophysical data and advanced experimental methodologies, is fundamental for researchers in hematology and is critical for the development of novel antithrombotic therapies and advanced biomaterials.

References

- 1. Molecular mechanisms affecting fibrin structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 2.4. Turbidity analysis of polymerizing fibrin clots [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Purification and characterization of recombinant human fibrinogen. | Semantic Scholar [semanticscholar.org]

- 8. The role of fibrinogen D domain intermolecular association sites in the polymerization of fibrin and fibrinogen Tokyo II (gamma 275 Arg-->Cys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 10. Shear strengthens fibrin: the knob-hole interactions display “catch-slip” kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-level expression and preparation of recombinant human fibrinogen as biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purification of human plasma fibrinogen by chromatography on protamine-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Convenient and effective method for removing fibrinogen from serum specimens before protein electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. ashpublications.org [ashpublications.org]

- 21. 2.10. Scanning electron microscopy (SEM) of fibrin clots [bio-protocol.org]

- 22. ashpublications.org [ashpublications.org]

The Role of Thrombin in Fibrin Formation Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role of thrombin in the kinetics of fibrin (B1330869) formation. Thrombin, a serine protease, is the central enzyme in the coagulation cascade, and its activity directly governs the structural and mechanical properties of the resulting fibrin clot. Understanding the kinetics of this process is critical for research into hemostasis and thrombosis and for the development of novel anticoagulant and procoagulant therapies.

The Molecular Cascade: From Fibrinogen to a Fibrin Network

The conversion of soluble fibrinogen into an insoluble fibrin mesh is the terminal event of the coagulation cascade, a process meticulously orchestrated by thrombin.[1][2] This transformation occurs in a series of distinct steps:

-

Enzymatic Cleavage : Thrombin initiates the process by cleaving small peptides, known as fibrinopeptide A (FpA) and fibrinopeptide B (FpB), from the N-terminal ends of the Aα and Bβ chains of the fibrinogen molecule.[1][3] This cleavage exposes crucial binding sites, or "knobs," within the central domain of the newly formed fibrin monomer.[1][4]

-

Protofibril Formation : The exposed "knobs" on one fibrin monomer can then spontaneously bind to complementary "holes" that are always exposed on the outer domains of other fibrin monomers.[1] This specific, non-covalent interaction leads to the formation of half-staggered, double-stranded oligomers that elongate into structures known as protofibrils.[1][5]

-

Lateral Aggregation and Branching : As protofibrils grow in length, they begin to aggregate laterally. The release of FpB is thought to particularly facilitate this lateral aggregation, leading to the formation of thicker fibrin fibers.[6] These fibers then branch, creating a complex, three-dimensional gel network that forms the structural basis of the blood clot.[1]

-

Cross-linking and Stabilization : In a final, crucial step, thrombin also activates Factor XIII (FXIII) into its active form, FXIIIa, a transglutaminase.[3][6] FXIIIa then catalyzes the formation of covalent bonds between adjacent fibrin monomers within the fibers, significantly increasing the mechanical strength and stability of the clot and rendering it resistant to premature enzymatic degradation.[3][7]

References

- 1. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Thrombin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of Post-Translational Modifications on Fibrin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Fibrinogen, the soluble precursor to the primary structural component of blood clots, fibrin (B1330869), is subject to a wide array of post-translational modifications (PTMs). These modifications, occurring after protein synthesis, can dramatically alter the structure and function of fibrinogen and the resulting fibrin clot. This technical guide provides an in-depth exploration of the core PTMs affecting fibrin, detailing their impact on clot formation, structure, stability, and interaction with cellular components. Quantitative data on these effects are summarized for comparative analysis, and detailed methodologies for key experimental assessments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this critical area of hemostasis and thrombosis research.

Introduction to Fibrinogen and its Post-Translational Modifications

Fibrinogen is a 340 kDa glycoprotein (B1211001) synthesized in the liver, circulating in the blood as a hexamer composed of two sets of three polypeptide chains (Aα, Bβ, and γ).[1] Upon vascular injury, the coagulation cascade culminates in the activation of thrombin, which cleaves fibrinopeptides A and B from the Aα and Bβ chains of fibrinogen, respectively. This conversion initiates the spontaneous polymerization of fibrin monomers into protofibrils, which then aggregate laterally to form a three-dimensional fibrin network, the scaffold of a blood clot.[2] The stability and function of this clot are crucial for hemostasis but can also contribute to pathological thrombosis when dysregulated.

The structure and function of fibrinogen and fibrin are not solely determined by their primary amino acid sequence. A multitude of PTMs can occur, significantly influencing the protein's properties.[3][4] These modifications can be enzymatic or non-enzymatic and are often associated with physiological processes such as aging, inflammation, and various disease states, including cardiovascular disease, diabetes, and rheumatoid arthritis.[5][6] Understanding the impact of these PTMs is paramount for developing novel diagnostic and therapeutic strategies for a range of human diseases. This guide will delve into the most significant PTMs of fibrin and their functional consequences.

Key Post-Translational Modifications of Fibrin and Their Impact

A diverse range of PTMs has been identified on fibrinogen and fibrin, each with distinct effects on clot structure and function. The most extensively studied modifications include oxidation, nitration, glycation, glycosylation, citrullination, transglutamination (cross-linking), acetylation, and carbamylation.[7]

Oxidation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to the oxidation of fibrinogen.[8] This modification primarily targets methionine, cysteine, tryptophan, and tyrosine residues.[9] Oxidized fibrinogen often results in the formation of denser fibrin clots with thinner fibers, reduced permeability, and increased resistance to fibrinolysis, thereby promoting a prothrombotic state.[10][11]

Nitration

During inflammation, reactive nitrogen species (RNS) can cause the nitration of tyrosine residues on fibrinogen, forming 3-nitrotyrosine.[12] The effects of nitration on fibrin clot formation are concentration-dependent. Low levels of nitration can increase the rate of polymerization, while high levels inhibit it, leading to the formation of dense clots with thinner fibers.[6][13] Nitrated fibrin clots are also more resistant to fibrinolysis.[10]